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Compound of Interest

Compound Name: GSK 625433

Cat. No.: B15582234

This technical support center provides researchers, scientists, and drug development
professionals with comprehensive information and troubleshooting guidance regarding the off-
target effects of GlaxoSmithKline's (GSK) Receptor-Interacting Protein Kinase 1 (RIPK1)
inhibitors.

Frequently Asked Questions (FAQSs)

Q1: What are the known off-target effects of GSK's clinical RIPK1 inhibitor, GSK29827727

Al: Extensive kinase selectivity profiling has demonstrated that GSK2982772 is a highly
selective inhibitor of RIPK1. In a screen against 339 different kinases at a concentration of 10
UM, GSK2982772 showed no significant off-target activity.[1] This high degree of selectivity is a
key characteristic of this clinical candidate.

Q2: Are there other GSK RIPKZ1 inhibitors with known off-target profiles that can be used as
research tools?

A2: Yes, several tool compounds from GSK have well-defined off-target profiles. For instance,
GSK2593074A is a potent dual inhibitor of both RIPK1 and RIPK3.[2][3][4][5] Additionally, older
GSK inhibitors developed for Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK),
such as GSK2606414 and GSK2656157, were later identified as potent RIPK1 inhibitors with
documented off-target activities against other kinases.[6][7][8]
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Q3: My experimental results with a GSK RIPK1 inhibitor are unexpected. Could this be due to
off-target effects?

A3: While GSK's clinical RIPK1 inhibitors like GSK2982772 are highly selective, it is crucial to
consider the specific compound you are using. If you are using tool compounds like the older
PERK inhibitors or the dual RIPK1/RIPK3 inhibitor, off-target effects are more likely to
contribute to the observed phenotype. It is recommended to consult the provided quantitative
data on off-target profiles and consider orthogonal approaches, such as using a structurally
different RIPK1 inhibitor or genetic knockdown, to validate that the observed effect is on-target.

Q4: Where can | find information on the signaling pathways potentially affected by off-target
interactions?

A4: This guide provides diagrams of key signaling pathways for both RIPK1 and some of the
known off-targets of GSK's tool compounds. Understanding these pathways can help in
designing experiments to deconvolve on-target versus off-target effects.

Troubleshooting Guide
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Observed Problem

Potential Cause

Suggested Solution

Unexpected cellular phenotype
(e.g., altered cell morphology,
unexpected changes in

proliferation/viability)

The inhibitor may be hitting an
off-target kinase with a distinct
biological function. For
example, if using
GSK2656157, off-target
inhibition of kinases like
ROCK1 or LCK could influence
the cytoskeleton and cell

signaling.

1. Validate with an alternative
inhibitor: Use a highly selective
RIPK1 inhibitor like
GSK2982772 to see if the
phenotype persists. 2. Consult
off-target data: Review the
quantitative kinase profiling
data provided in this guide to
identify potential off-target
kinases. 3. Perform pathway
analysis: Investigate if the
observed phenotype aligns
with the known functions of
any identified off-target
kinases.

Inconsistent results between
different cell lines or

experimental systems

The expression levels of the
primary target (RIPK1) and
potential off-target kinases can
vary significantly between

different cell types.

1. Profile target and off-target
expression: Use techniques
like Western blotting or gPCR
to determine the relative
expression levels of RIPK1
and key off-target kinases in
your experimental systems. 2.
Use a target engagement
assay: Employ a method like
the Cellular Thermal Shift
Assay (CETSA) to confirm that
the inhibitor is engaging RIPK1
in your specific cell line at the

concentrations used.

Discrepancy between
biochemical and cellular assay

results

Factors such as cell
permeability, intracellular ATP
concentrations, and the
presence of scaffolding

proteins can influence an

1. Assess cell permeability: If
not already known, determine
the cell permeability of the

inhibitor. 2. Optimize inhibitor
concentration: Perform dose-

response experiments in your
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inhibitor's activity in a cellular cellular assay to determine the

context. optimal concentration for on-
target inhibition. 3. Use a live-
cell target engagement assay:
A NanoBRET assay can
provide quantitative data on
inhibitor binding to RIPK1

within living cells.

Quantitative Data on Off-Target Effects
High Selectivity Profile of Clinical Candidates

The following table summarizes the high selectivity of GSK's clinical-stage RIPK1 inhibitors.

Number of Off-Target Hits
Inhibitor Assay Type Kinases Concentration (>50%
Screened inhibition)
Kinase Panel
GSK2982772 339 10 pM 0
Screen
P33
GSK3145095 Radiolabeled 359 10 uM 0
Assay
GSK3145095 KINOMEscan 456 10 uM 0

Off-Target Profiles of GSK Tool Compounds

These tables provide data on GSK compounds with known off-target activities that also inhibit
RIPK1.

GSK2593074A (Dual RIPK1/RIPK3 Inhibitor)
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Target Binding Affinity (Kd) Cellular Necroptosis IC50
RIPK1 12 nM ~3nM
RIPK3 130 nM ~3 nM

GSK2656157 (PERK/RIPK1 Inhibitor)
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Off-Target Kinase IC50 (nM)
EIF2AK1 (HRI) 460
BRK 905
EIF2AK2 (PKR) 905
MEKK3 954
Aurora B 1259
KHS 1764
LCK 2344
MLK2 2796
ALK5 3020
MLCK2 3039
EIF2AK4(GCN2) 3162
c-MER 3431
PI3Ky 3802
WNK3 5951
LRRK2 6918
ROCK1 7244
MSK1 8985
NEK1 9807
AXL 9808
JAK2 24547
GSK2606414 (PERK/RIPK1 Inhibitor)
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Off-Target Kinase IC50 (nM)

KIT 154

Experimental Protocols

Biochemical Kinase Assays
1. ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase
reaction.

 Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the
remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a
luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial
kinase activity.

e General Protocol:

o Set up the kinase reaction including the kinase, substrate, ATP, and the test inhibitor in a
multiwell plate.

o Incubate at the optimal temperature and time for the specific kinase.

o Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete excess ATP.
Incubate for 40 minutes at room temperature.

o Add Kinase Detection Reagent to convert ADP to ATP and initiate the luminescent
reaction. Incubate for 30-60 minutes at room temperature.

o Measure luminescence using a plate reader.

Cellular Target Engagement Assays

2. NanoBRET™ Target Engagement Assay

This assay measures compound binding to a target protein in living cells.
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e Principle: The assay uses Bioluminescence Resonance Energy Transfer (BRET) between a
NanoLuc® luciferase-tagged target protein and a cell-permeable fluorescent tracer that binds
to the same protein. A test compound that binds to the target will compete with the tracer,
leading to a decrease in the BRET signal.

e General Protocol:

Transfect cells with a vector expressing the NanoLuc®-fused target protein (e.g., RIPK1).

[¢]

[e]

Plate the transfected cells in a multiwell plate.

o

Add the test inhibitor at various concentrations.

[¢]

Add the specific NanoBRET™ tracer.

Add the Nano-Glo® substrate to initiate the luminescent reaction.

[¢]

o Measure the BRET signal using a plate reader equipped with appropriate filters.
3. Cellular Thermal Shift Assay (CETSA)

This method assesses target engagement by measuring changes in the thermal stability of a
protein upon ligand binding.

o Principle: The binding of a small molecule inhibitor can stabilize its target protein, increasing
its resistance to thermal denaturation.

e General Protocol:

Treat intact cells with the test inhibitor or vehicle control.

o

[e]

Heat the cell suspensions at a range of temperatures.

o

Lyse the cells and separate the soluble protein fraction from the aggregated, denatured
proteins by centrifugation.

o

Analyze the amount of soluble target protein remaining at each temperature using a
detection method such as Western blotting or ELISA. An increase in the melting
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temperature of the target protein in the presence of the inhibitor indicates target
engagement.

Signaling Pathway Diagrams
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Caption: RIPK1 Signaling Pathway and Point of Inhibition.
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Caption: Potential Off-Target Signaling Pathways for GSK2656157.
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Caption: Troubleshooting Workflow for Unexpected Phenotypes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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